2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine
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Overview
Description
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide is a chemical compound that combines a dichlorobenzyl group with a pyrimidinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptopyrimidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to and inhibiting the function of enzymes or proteins essential for microbial growth and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenol: Utilized as an intermediate in the synthesis of herbicides and disinfectants.
2-Mercaptopyrimidine: A key starting material for the synthesis of various sulfur-containing compounds.
Uniqueness
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functionality, derived from both the dichlorobenzyl and pyrimidinyl sulfide groups, allows for diverse applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H8Cl2N2S |
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Molecular Weight |
271.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-3-2-8(10(13)6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
InChI Key |
MTPGUBKMTXCBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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